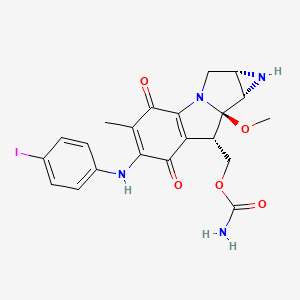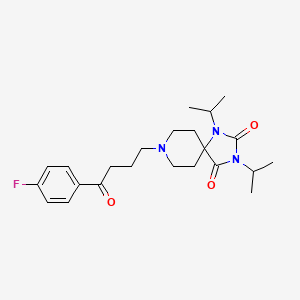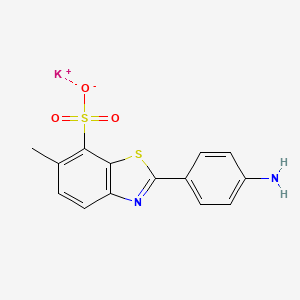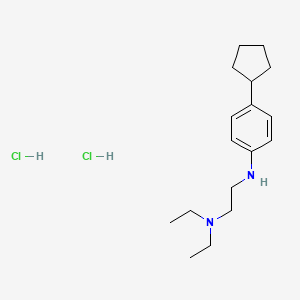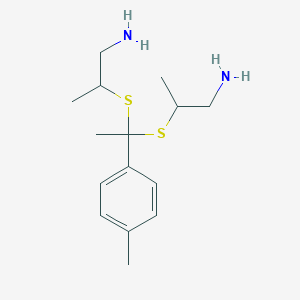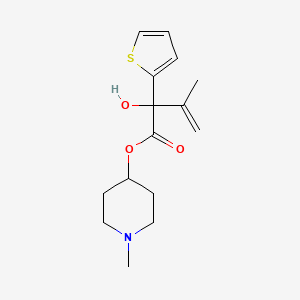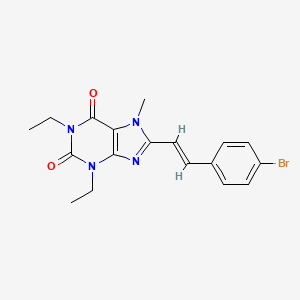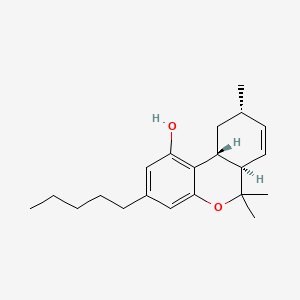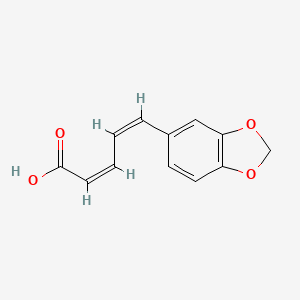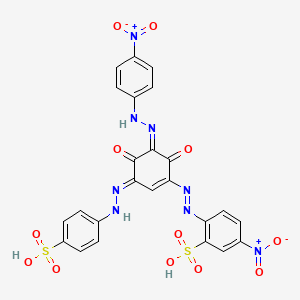
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide is a chemical compound with the molecular formula C₁₂H₁₇N₅O₂S and a molecular weight of 295.365 g/mol This compound is known for its unique structure, which includes a triazine ring, cyclopropyl groups, and a thiazolidine moiety
准备方法
The synthesis of 1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide involves several steps. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Cyclopropyl Groups: Cyclopropyl groups can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.
Attachment of Thiazolidine Moiety: The thiazolidine ring can be attached through nucleophilic substitution reactions involving thiazolidine derivatives.
Oxidation to Form S,S-Dioxide: The final step involves the oxidation of the thiazolidine ring to form the S,S-dioxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
化学反应分析
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the thiazolidine moiety, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring or the thiazolidine moiety.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide involves interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide can be compared with other similar compounds, such as:
1,3,5-Triazin-2-amine derivatives: These compounds share the triazine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Thiazolidine derivatives: Compounds with the thiazolidine ring may exhibit similar biological activities but differ in their overall structure and reactivity.
Cyclopropyl-containing compounds: The presence of cyclopropyl groups can influence the stability and reactivity of the compound, making it unique compared to other derivatives.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
148312-54-3 |
|---|---|
分子式 |
C12H17N5O2S |
分子量 |
295.36 g/mol |
IUPAC 名称 |
N,4-dicyclopropyl-6-(1,1-dioxo-1,3-thiazolidin-3-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H17N5O2S/c18-20(19)6-5-17(7-20)12-15-10(8-1-2-8)14-11(16-12)13-9-3-4-9/h8-9H,1-7H2,(H,13,14,15,16) |
InChI 键 |
PVBVRQMAUYVLOU-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NC(=NC(=N2)N3CCS(=O)(=O)C3)NC4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


